2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-8-yl)oxy]propanoic acid
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Overview
Description
2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-8-yl)oxy]propanoic acid is a heterocyclic compound that features a quinoline core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both quinoline and propanoic acid moieties in its structure suggests it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-8-yl)oxy]propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzamide with ethyl acetoacetate in the presence of a catalyst such as acetic acid. The reaction mixture is heated to promote cyclization, forming the quinoline ring system. Subsequent hydrolysis and esterification steps yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as solvent-free reactions and the use of eco-friendly catalysts, are increasingly being adopted to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-8-yl)oxy]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-8-yl)oxy]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-8-yl)oxy]propanoic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid
- 4-Hydroxy-2-quinolones
- 2-Oxo-1,2,3,4-tetrahydropyrimidines
Uniqueness
2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-8-yl)oxy]propanoic acid is unique due to its specific substitution pattern on the quinoline ring and the presence of the propanoic acid moiety. This structural arrangement imparts distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
58898-60-5 |
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Molecular Formula |
C12H13NO4 |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
2-[(2-oxo-3,4-dihydro-1H-quinolin-8-yl)oxy]propanoic acid |
InChI |
InChI=1S/C12H13NO4/c1-7(12(15)16)17-9-4-2-3-8-5-6-10(14)13-11(8)9/h2-4,7H,5-6H2,1H3,(H,13,14)(H,15,16) |
InChI Key |
FIBRMSFRADJGAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)OC1=CC=CC2=C1NC(=O)CC2 |
Origin of Product |
United States |
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